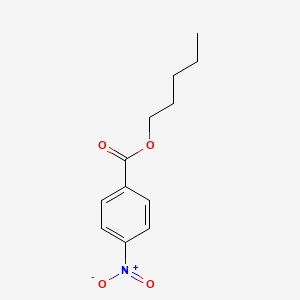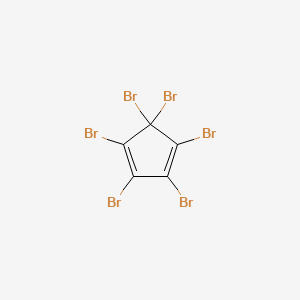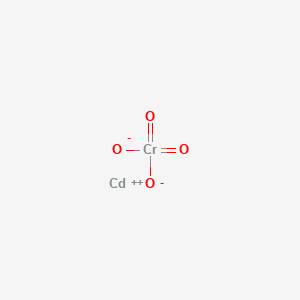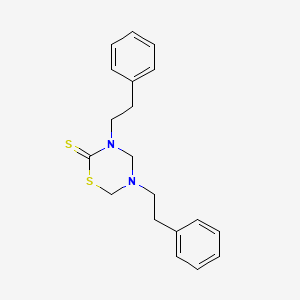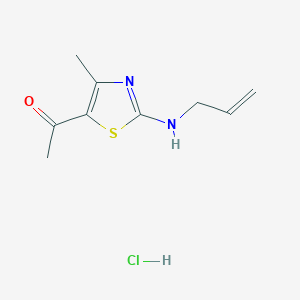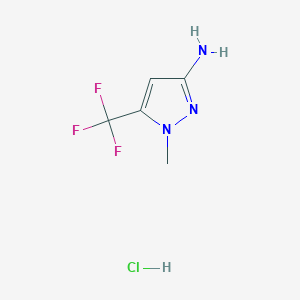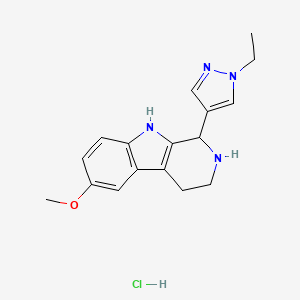
Silane, trimethoxy(1-methylethyl)-
Übersicht
Beschreibung
Silane, trimethoxy(1-methylethyl)-, also known as isopropyltrimethoxysilane, is an organosilicon compound with the molecular formula C6H16O3Si. It is a clear, colorless liquid with a characteristic odor of alcohols. This compound is widely used in various industrial applications due to its unique chemical properties, including its ability to form siloxane bonds and its reactivity with water to form silanols.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Silane, trimethoxy(1-methylethyl)- can be synthesized through several methods. One common method involves the reaction of silicon with methanol in the presence of a catalyst. This reaction typically takes place in a solvent and requires a catalytically effective amount of a direct synthesis catalyst and a catalyst promoter, often an organic or inorganic compound possessing at least one phosphorus-oxygen bond .
Another method involves the use of a wet chemical reduction method to prepare nano-copper, followed by the preparation of a silicon powder-nano-copper catalyst mixture. This mixture is then used in a fixed bed reactor to produce silane, trimethoxy(1-methylethyl)- .
Industrial Production Methods: The industrial production of silane, trimethoxy(1-methylethyl)- typically involves large-scale synthesis using the methods mentioned above. The process is designed to be simple and convenient to operate, making it suitable for industrialized production .
Analyse Chemischer Reaktionen
Types of Reactions: Silane, trimethoxy(1-methylethyl)- undergoes various chemical reactions, including hydrolysis, copolymerization, polycondensation, and disproportionation reactions. These reactions are facilitated by the presence of hydrolyzable siloxane bonds and an active silicon-hydrogen bond .
Common Reagents and Conditions: The hydrolysis of silane, trimethoxy(1-methylethyl)- occurs in the presence of moisture, releasing methanol and forming reactive silanols. These silanols can further react to produce oligosiloxanes and polysiloxanes . The addition of hydrolytic catalysts, such as inorganic or organic acids, ammonia, or amines, can accelerate the hydrolysis process .
Major Products Formed: The major products formed from the reactions of silane, trimethoxy(1-methylethyl)- include silane coupling agents, silylating substances for plastic surfaces, and reagents for thermal insulation production .
Wissenschaftliche Forschungsanwendungen
Silane, trimethoxy(1-methylethyl)- has a wide range of scientific research applications. It is used in the production of silica gels, silicone resins, and silicone rubber. In these compounds, the degree of curing and mechanical properties, such as elongation at break, modulus of elasticity, and coating flexibility, can be precisely controlled by varying the amount of silane, trimethoxy(1-methylethyl)- used .
In addition, this compound is used to render a wide range of surfaces and materials water repellent, including mineral fillers, pigments, glass, and cardboard . It is also utilized in the production of organic/inorganic hybrids through aqueous sol-gel coating systems .
Wirkmechanismus
The mechanism of action of silane, trimethoxy(1-methylethyl)- involves its hydrolysis in the presence of moisture to form reactive silanols. These silanols can further react to produce oligosiloxanes and polysiloxanes . The formation of these compounds allows for the creation of siloxane bonds, which are essential for the compound’s various applications.
Vergleich Mit ähnlichen Verbindungen
Silane, trimethoxy(1-methylethyl)- can be compared to other similar compounds, such as methyltrimethoxysilane and trimethoxysilane. While all these compounds contain hydrolyzable siloxane bonds, silane, trimethoxy(1-methylethyl)- is unique due to its isopropyl group, which imparts different reactivity and properties compared to the methyl group in methyltrimethoxysilane .
List of Similar Compounds:- Methyltrimethoxysilane
- Trimethoxysilane
These similar compounds share some chemical properties but differ in their specific applications and reactivity due to the variations in their alkyl groups.
Eigenschaften
IUPAC Name |
trimethoxy(propan-2-yl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O3Si/c1-6(2)10(7-3,8-4)9-5/h6H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGROXJWYRXANBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](OC)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557726 | |
| Record name | Trimethoxy(propan-2-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14346-37-3 | |
| Record name | Trimethoxy(propan-2-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]phenyl}acetic acid](/img/structure/B3047650.png)


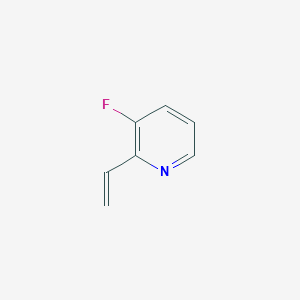
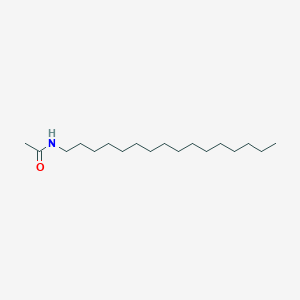
![Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride](/img/structure/B3047658.png)
